molecular formula C16H19N5O2 B2639516 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide CAS No. 1448073-19-5

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide

Cat. No. B2639516
CAS RN: 1448073-19-5
M. Wt: 313.361
InChI Key: GINNJIXEEMMQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. Inhibiting BTK has been shown to be an effective therapeutic strategy for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Scientific Research Applications

Fluorescent Probing and Sensing

A study developed a pH fluorescent probe based on naphthalimide and isonicotinic acid hydrazide for monitoring acidic and alkaline pH in living cells, showcasing the application of similar compounds in cellular imaging and pH value fluctuations monitoring within HeLa cells, with a specific focus on lysosomal targeting ability (Jiao et al., 2019).

Antibacterial and Insecticidal Potential

Another research focused on synthesizing pyrimidine linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. This study highlights the role of pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antidepressant-like Activity

Research on arylpiperazine derivatives containing isonicotinic and picolinic nuclei investigated their antidepressant-like effects, revealing potential applications in depression therapy through interactions with the serotonergic system (Kędzierska et al., 2019).

Antifungal Agents

A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, indicating their potential in treating fungal infections. This research emphasizes the application of morpholine derivatives in developing new antifungal therapies (Bardiot et al., 2015).

Anticonvulsant Agents

N-substituted-3-chloro-2-azetidinone derivatives were synthesized and evaluated for their potential anticonvulsant activity. This highlights the therapeutic applications of similar chemical structures in the development of anticonvulsant drugs (Hasan et al., 2011).

properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-14(20-15(22)13-3-5-17-6-4-13)12(2)19-16(18-11)21-7-9-23-10-8-21/h3-6H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINNJIXEEMMQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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